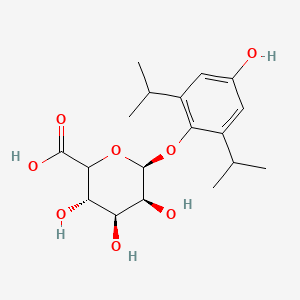

4-Hydroxy Propofol 1-O-|A-D-Glucuronide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C18H26O8 |

|---|---|

Molecular Weight |

370.4 g/mol |

IUPAC Name |

(3S,4S,5S,6S)-3,4,5-trihydroxy-6-[4-hydroxy-2,6-di(propan-2-yl)phenoxy]oxane-2-carboxylic acid |

InChI |

InChI=1S/C18H26O8/c1-7(2)10-5-9(19)6-11(8(3)4)15(10)25-18-14(22)12(20)13(21)16(26-18)17(23)24/h5-8,12-14,16,18-22H,1-4H3,(H,23,24)/t12-,13-,14-,16?,18+/m0/s1 |

InChI Key |

OCSNDZGMSQTRGL-GFTGQGQXSA-N |

Isomeric SMILES |

CC(C)C1=CC(=CC(=C1O[C@H]2[C@H]([C@H]([C@@H](C(O2)C(=O)O)O)O)O)C(C)C)O |

Canonical SMILES |

CC(C)C1=CC(=CC(=C1OC2C(C(C(C(O2)C(=O)O)O)O)O)C(C)C)O |

Origin of Product |

United States |

Contextualization Within Propofol Biotransformation Research

Propofol (B549288) undergoes extensive metabolism in the body, primarily in the liver, to produce more water-soluble compounds that can be readily excreted. nih.gov The biotransformation of propofol involves two main pathways: direct glucuronidation of the parent drug and hydroxylation followed by conjugation. oup.com

The formation of 4-Hydroxy Propofol 1-O-β-D-Glucuronide is a multi-step process. Initially, propofol is hydroxylated at the para-position of its phenyl ring by cytochrome P450 enzymes, predominantly CYP2B6 and to a lesser extent, CYP2C9, to form 2,6-diisopropyl-1,4-quinol, also known as 4-hydroxypropofol. nih.govnih.gov This intermediate metabolite, which possesses about one-third of the hypnotic activity of propofol, then undergoes a phase II metabolic reaction. drugbank.commdpi.com

Specifically, the 1-hydroxyl group of 4-hydroxypropofol is conjugated with glucuronic acid, a process catalyzed by UDP-glucuronosyltransferase (UGT) enzymes. nih.gov This reaction results in the formation of 4-Hydroxy Propofol 1-O-β-D-Glucuronide. nih.govresearchgate.net This glucuronide, along with other metabolites such as propofol-glucuronide and quinol-sulfate conjugates, represents the major end-products of propofol metabolism found in urine. oup.comnih.gov The study of these metabolic pathways is crucial for understanding the interindividual variability in patient response to propofol. drugbank.com

| Metabolic Step | Enzyme Family | Key Enzymes | Reactant | Product |

|---|---|---|---|---|

| Phase I: Hydroxylation | Cytochrome P450 | CYP2B6, CYP2C9 | Propofol | 4-Hydroxypropofol (2,6-diisopropyl-1,4-quinol) |

| Phase II: Glucuronidation | UDP-glucuronosyltransferase | UGT1A9 | 4-Hydroxypropofol | 4-Hydroxy Propofol 1-O-β-D-Glucuronide |

Overview of Glucuronide Conjugates in Xenobiotic Metabolism

Initial Hydroxylation of Propofol to 4-Hydroxypropofol

The first critical step in the formation of 4-Hydroxy Propofol 1-O-β-D-Glucuronide is the hydroxylation of the parent propofol molecule at the para-position of its phenol (B47542) ring, yielding 4-hydroxypropofol (also known as 2,6-diisopropyl-1,4-quinol). This phase I metabolic reaction is primarily catalyzed by the cytochrome P450 (CYP) superfamily of enzymes located in the liver.

Multiple isoforms of the cytochrome P450 enzyme system are involved in the hydroxylation of propofol, with varying degrees of contribution.

Research has identified CYP2B6 and CYP2C9 as the principal enzymes responsible for the formation of 4-hydroxypropofol. nih.govresearchgate.net CYP2B6, in particular, is considered a major contributor to the p-hydroxylation of propofol. nih.gov The catalytic activity of these enzymes is a rate-limiting step in the formation of subsequent glucuronide and sulfate conjugates. researchgate.net The relative contribution of these enzymes can be influenced by factors such as genetic polymorphisms, which can lead to interindividual variability in propofol metabolism. nih.gov

| Enzyme | Role | Significance |

|---|---|---|

| CYP2B6 | Primary catalyst for 4-hydroxylation | A major determinant of the rate of 4-hydroxypropofol formation. Genetic variations in CYP2B6 can significantly impact propofol metabolism. nih.gov |

| CYP2C9 | Significant contributor to 4-hydroxylation | Works in concert with CYP2B6 to facilitate the primary hydroxylation pathway of propofol. |

While CYP2B6 and CYP2C9 are the primary drivers of propofol hydroxylation, other CYP isoforms have been shown to contribute to this metabolic pathway. These include CYP1A2, which has demonstrated high catalytic activity for propofol hydroxylation. nih.gov The involvement of isoforms such as CYP2A6, CYP2C8, CYP2C18, and CYP2C19 has also been noted, particularly at higher concentrations of propofol.

| Enzyme | Contribution | Conditions of Involvement |

|---|---|---|

| CYP1A2 | High catalytic activity | Contributes to the overall hydroxylation of propofol. nih.gov |

| CYP2A6 | Metabolizing activity | More significant at higher substrate concentrations. |

| CYP2C8 | Metabolizing activity | More significant at higher substrate concentrations. |

| CYP2C18 | Metabolizing activity | More significant at higher substrate concentrations. |

| CYP2C19 | Metabolizing activity | More significant at higher substrate concentrations. |

The enzymatic hydroxylation of chemical compounds can often be a stereoselective process, leading to the preferential formation of one stereoisomer over another. However, the existing scientific literature does not provide specific details regarding the stereoselectivity of the 4-hydroxylation of propofol by cytochrome P450 enzymes. Further research is needed to elucidate whether this metabolic step results in a racemic mixture of 4-hydroxypropofol or if there is a preference for the formation of a particular stereoisomer.

Role of Cytochrome P450 Isoforms in Propofol Hydroxylation

Glucuronidation of 4-Hydroxypropofol to 4-Hydroxy Propofol 1-O-β-D-Glucuronide

Following its formation, 4-hydroxypropofol undergoes a phase II metabolic reaction known as glucuronidation. This process involves the conjugation of the hydroxylated metabolite with glucuronic acid, a reaction catalyzed by Uridine 5′-Diphosphate Glucuronosyltransferase (UGT) enzymes. This conjugation significantly increases the water solubility of the metabolite, facilitating its excretion from the body. The specific product, 4-Hydroxy Propofol 1-O-β-D-Glucuronide, is formed when the glucuronic acid moiety is attached to the 1-hydroxyl group of the 4-hydroxypropofol molecule.

The glucuronidation of both propofol and its metabolites is a key pathway in their elimination. The UGT1A subfamily, particularly UGT1A9, plays a crucial role in this process. UGT1A9 is the primary enzyme responsible for the direct glucuronidation of propofol to form propofol-glucuronide. nih.gov It is also understood to be involved in the subsequent glucuronidation of 4-hydroxypropofol. nih.govresearchgate.net The metabolic pathway of propofol involves the formation of both 1-glucuronide and 4-glucuronide conjugates of 2,6-diisopropyl-1,4-quinol (4-hydroxypropofol). researchgate.netnih.gov

| Enzyme | Primary Substrate | Metabolic Product(s) |

|---|---|---|

| UGT1A9 | Propofol and 4-hydroxypropofol | Propofol-glucuronide, 4-Hydroxy Propofol 1-O-β-D-Glucuronide, and 4-hydroxypropofol-4-O-β-D-glucuronide. nih.govresearchgate.netnih.gov |

Identification of Uridine 5′-Diphosphate Glucuronosyltransferase (UGT) Isoforms

Primary Role of UGT1A9

Research has firmly established that UGT1A9 is the principal enzyme responsible for the glucuronidation of propofol and its metabolites. researchgate.netnih.gov This isoform, predominantly expressed in the liver and kidneys, exhibits a high affinity for phenolic compounds like propofol and its hydroxylated derivatives. researchgate.netnih.gov The conjugation of glucuronic acid to the 1-hydroxyl group of 4-hydroxypropofol is efficiently catalyzed by UGT1A9, marking it as the key player in the formation of 4-Hydroxy Propofol 1-O-β-D-Glucuronide. nih.gov

Involvement of Other UGT Subfamilies in Propofol Glucuronidation

While UGT1A9 is the primary catalyst, other UGT subfamilies have been implicated in the broader glucuronidation of propofol. Studies have suggested the involvement of UGT1A6, UGT1A7, UGT1A8, and UGT1A10 in this process, particularly in extrahepatic tissues like the gastrointestinal tract. semanticscholar.org For instance, UGT1A6 has been identified in the brain, suggesting a potential role in the local metabolism of propofol within the central nervous system. nih.govnih.gov UGT1A8 and UGT1A10 are primarily expressed in the digestive system and have also been shown to conjugate propofol. semanticscholar.org However, their specific contribution to the formation of the 1-O-β-D-glucuronide of 4-hydroxypropofol, relative to UGT1A9, is an area of ongoing investigation.

Specificity of Glucuronidation Site: 1-O-β-D-Glucuronide Conjugation

The glucuronidation of 4-hydroxypropofol is a highly specific reaction. The glucuronic acid moiety is attached to the hydroxyl group at the 1-position of the quinol ring, forming an O-glucuronide linkage. nih.govmedchemexpress.com This results in the formation of 4-Hydroxy Propofol 1-O-β-D-Glucuronide, also known as 1-quinol glucuronide. nih.govmedchemexpress.com This specificity is dictated by the active site of the UGT enzymes, particularly UGT1A9, which orients the 4-hydroxypropofol molecule in a way that favors conjugation at the 1-position over the 4-position. The resulting β-D-glucuronide configuration is a characteristic feature of enzymatic glucuronidation.

Kinetic Characterization of Glucuronidation in Research Models

The efficiency and characteristics of the glucuronidation of propofol have been extensively studied in various in vitro models, including human liver, kidney, and intestinal microsomes. These studies provide valuable insights into the kinetics of the enzymatic reactions involved. It is important to note that most detailed kinetic data available pertains to the direct glucuronidation of propofol, rather than the specific glucuronidation of its 4-hydroxy metabolite. However, these findings offer a strong indication of the kinetic behavior of the UGT enzymes involved.

Substrate Inhibition Kinetics

A notable characteristic of propofol glucuronidation, particularly by UGT1A9 in human liver and kidney microsomes, is the phenomenon of substrate inhibition. researchgate.net This means that at very high concentrations of the substrate (propofol), the rate of the enzymatic reaction decreases. researchgate.net This atypical kinetic profile is a known feature of some UGT enzymes and is thought to be due to the binding of a second substrate molecule to the enzyme-substrate complex, thereby hindering product formation. 23michael.com

Apparent Michaelis-Menten Parameters (K_m, V_max, CL_int)

For enzymatic reactions that follow Michaelis-Menten kinetics, or for the initial phase of reactions exhibiting substrate inhibition, key parameters can be determined. These include the Michaelis-Menten constant (K_m), which reflects the substrate concentration at half the maximum reaction velocity and is an indicator of enzyme-substrate affinity, the maximum reaction velocity (V_max), and the intrinsic clearance (CL_int), which is the ratio of V_max to K_m and represents the enzyme's catalytic efficiency.

Kinetic studies on propofol glucuronidation in human liver microsomes have reported varying Michaelis-Menten parameters, which can be attributed to inter-individual variability and differences in experimental conditions.

Kinetic Parameters for Propofol Glucuronidation in Human Liver Microsomes

| Parameter | Value | Reference |

|---|---|---|

| K_m (μM) | 50 (male), 46 (female) | researchgate.net |

| V_max (nmol/min/mg protein) | 5.6 (male), 6.0 (female) | researchgate.net |

| CL_int (μL/min/mg protein) | 110 (male), 130 (female) | researchgate.net |

Alternative and Minor Metabolic Pathways Involving 4-Hydroxypropofol

One such pathway is the formation of 4-hydroxypropofol-4-O-glucuronide . nih.govmedchemexpress.com In this reaction, the glucuronic acid moiety is attached to the hydroxyl group at the 4-position of the quinol ring. nih.gov

Another significant alternative pathway is sulfation . This Phase II conjugation reaction involves the transfer of a sulfonate group to 4-hydroxypropofol, catalyzed by sulfotransferase (SULT) enzymes. nih.gov The resulting metabolite is 4-hydroxypropofol-4-sulfate. nih.gov Although considered a minor pathway compared to glucuronidation for propofol itself, sulfation plays a role in the metabolism of its hydroxylated metabolite. nih.gov

Finally, there is evidence of further, more minor, metabolic modifications, though these are less well-characterized.

Formation of 4-Hydroxypropofol 4-O-β-D-Glucuronide (Q4G)

The formation of 4-Hydroxypropofol 4-O-β-D-Glucuronide (Q4G) represents another major route for the metabolism of the 4-hydroxypropofol intermediate. nih.gov After the initial hydroxylation of propofol to 2,6-diisopropyl-1,4-quinol (4-hydroxypropofol) by cytochrome P450 enzymes, this quinol metabolite undergoes conjugation. frontiersin.org Specifically, a glucuronic acid moiety is attached to the hydroxyl group at the 4-position of the aromatic ring. nih.gov This reaction is catalyzed by UDP-glucuronosyltransferase (UGT) enzymes. frontiersin.orgnih.gov Along with the 1-glucuronide and 4-sulfate conjugates, Q4G is a principal water-soluble metabolite of propofol, facilitating its renal excretion. nih.govresearchgate.net

Formation of 4-Hydroxypropofol Sulfate Conjugates (4-QS)

In addition to glucuronidation, the 4-hydroxypropofol intermediate can also be conjugated with sulfate. nih.gov This metabolic process leads to the formation of 4-hydroxypropofol sulfate conjugates (4-QS). frontiersin.orgnih.gov The reaction involves the transfer of a sulfonate group to the 4-position hydroxyl group of 2,6-diisopropyl-1,4-quinol. nih.govresearchgate.net This sulfation is carried out by sulfotransferase (SULT) enzymes, such as those in the SULT1A family. frontiersin.org The resulting sulfated conjugate is a water-soluble compound that is readily eliminated from the body via urine. nih.gov

| Metabolite Name | Abbreviation | Conjugation Reaction | Position of Conjugation |

|---|---|---|---|

| 4-Hydroxy Propofol 1-O-β-D-Glucuronide | Q1G | Glucuronidation | 1-hydroxyl group. frontiersin.orgnih.gov |

| 4-Hydroxypropofol 4-O-β-D-Glucuronide | Q4G | Glucuronidation | 4-hydroxyl group. frontiersin.orgnih.gov |

| 4-Hydroxypropofol Sulfate | 4-QS | Sulfation | 4-hydroxyl group. frontiersin.orgnih.gov |

Interconversion of 2,6-Diisopropyl-1,4-quinol (4-hydroxypropofol)

The metabolite 2,6-diisopropyl-1,4-quinol, the hydroxylated form of propofol, exists in a dynamic relationship with its oxidized counterpart, 2,6-diisopropyl-1,4-quinone. nih.govomicsonline.org These two compounds are inter-convertible. omicsonline.org This interconversion can occur through a chemical tautomeric equilibrium or be enzymatically catalyzed by diaphorase, also known as NAD(P)H dehydrogenase [quinone] 1 (NQO1). nih.gov Unlike most other propofol metabolites which are considered inactive, 2,6-diisopropyl-1,4-quinol retains some biological activity, estimated to be about one-third of the hypnotic potency of the parent drug, propofol. nih.gov

Genetic and Biological Factors Influencing 4 Hydroxy Propofol 1 O β D Glucuronide Formation

Impact of Gene Polymorphisms on Enzyme Activity and Metabolite Production

Genetic variations in the primary enzymes responsible for propofol (B549288) metabolism can significantly alter their activity, leading to differences in the rate of formation of 4-Hydroxy Propofol 1-O-β-D-Glucuronide.

The initial and rate-limiting step in the formation of 4-Hydroxy Propofol 1-O-β-D-Glucuronide is the hydroxylation of the parent propofol molecule to 4-hydroxypropofol. This reaction is primarily catalyzed by the cytochrome P450 enzyme CYP2B6. nih.govresearchgate.net Genetic polymorphisms in the CYP2B6 gene can lead to altered enzyme expression and activity, thereby influencing the rate of 4-hydroxypropofol production.

One of the most studied polymorphisms is c.516G>T (rs3745274), which is part of the CYP2B6*6 allele. tandfonline.com This variant has been associated with decreased CYP2B6 enzyme activity. Individuals carrying the T allele have been shown to have a reduced metabolism of propofol. nih.gov For instance, one study found that the presence of the T allele was a predictive variable for a lower required total dose of propofol, accounting for approximately 7% of the dosage variance. nih.gov This suggests a slower conversion of propofol to its hydroxylated metabolite in individuals with this genetic variant. While some studies have not found a significant impact of this polymorphism on propofol pharmacokinetics, the trend towards its influence on propofol metabolism is a recurring observation in pharmacogenetic research. frontiersin.orgnih.gov

| Genotype | Effect on CYP2B6 Activity | Impact on Propofol Hydroxylation | Clinical Observation |

|---|---|---|---|

| GG (Wild Type) | Normal | Standard rate of 4-hydroxypropofol formation. | Higher propofol dose requirement. nih.gov |

| GT/TT (Variant) | Decreased | Slower rate of 4-hydroxypropofol formation. | Lower propofol dose requirement. nih.gov |

Following hydroxylation, 4-hydroxypropofol undergoes glucuronidation to form 4-Hydroxy Propofol 1-O-β-D-Glucuronide. The primary enzyme responsible for this phase II metabolic reaction is UDP-glucuronosyltransferase 1A9 (UGT1A9). nih.govfrontiersin.org Genetic polymorphisms in the UGT1A9 gene can affect the efficiency of this conjugation process.

Several polymorphisms in the UGT1A9 gene have been investigated for their impact on propofol metabolism. For example, the UGT1A9 genotype has been identified as an independent predictor of propofol concentration in children. frontiersin.org Carriers of the polymorphic UGT1A9 C allele have been observed to have a higher distribution constant for propofol. frontiersin.org However, the direct impact of specific UGT1A9 polymorphisms on the formation rate of 4-Hydroxy Propofol 1-O-β-D-Glucuronide has yielded some conflicting results across studies, with some research indicating no significant association between common UGT1A9 single nucleotide polymorphisms (SNPs) and propofol pharmacodynamics. nih.gov This suggests that while UGT1A9 is crucial for glucuronidation, the clinical effect of its genetic variants may be influenced by other interacting factors.

Interspecies Variability in 4-Hydroxy Propofol 1-O-β-D-Glucuronide Formation and Metabolism

The metabolic pathways of drugs can differ significantly between species, and propofol is no exception. These differences are critical when extrapolating data from animal models to humans.

Marked species differences have been identified in the pharmacokinetic and metabolic profiles of propofol among rats, dogs, and humans. nih.govresearchgate.net While UGT1A9 is the primary enzyme for propofol glucuronidation in humans, this isoform does not exist in rats. nih.gov In rats, other UGT isoforms are responsible for this metabolic step. This fundamental difference in enzyme composition leads to variations in the rate and extent of 4-Hydroxy Propofol 1-O-β-D-Glucuronide formation. In dogs, propofol is also cleared by conjugation, but the specifics of the UGT enzymes involved and their activities compared to humans show notable differences. nih.gov

| Metabolic Feature | Human | Rat | Dog |

|---|---|---|---|

| Primary Glucuronidation Enzyme | UGT1A9 nih.gov | Other UGT isoforms (UGT1A9 absent) nih.gov | UGT isoforms |

| Biliary Excretion/Enterohepatic Recirculation | Minor for propofol glucuronide | Significant nih.govnih.gov | Present to a lesser extent than in rats nih.gov |

| Major Metabolic Pathways | Direct glucuronidation and hydroxylation followed by glucuronidation. nih.gov | Conjugation, isopropyl group hydroxylation, significant enterohepatic recirculation. nih.gov | Conjugation, significant enterohepatic recirculation. nih.gov |

Sex-Related Differences in 4-Hydroxy Propofol 1-O-β-D-Glucuronide Production and Clearance

Emerging evidence suggests that sex plays a significant role in the metabolism of propofol, which can affect the production and clearance of its metabolites, including 4-Hydroxy Propofol 1-O-β-D-Glucuronide.

Several studies have demonstrated that women metabolize propofol more rapidly than men. researchgate.netnih.gov This is reflected in higher plasma concentrations of propofol metabolites in females. Specifically, women have been found to have significantly higher levels of 4-hydroxypropofol-1-glucuronide. researchgate.netnih.gov One study reported a 2.1-fold higher amount of this metabolite in women compared to men. researchgate.net

This sex-based difference may be attributable to the influence of sex hormones on the expression of metabolizing enzymes. In vitro data has shown a 1.9-fold higher CYP2B6 protein content in the livers of women. researchgate.net Since CYP2B6 is the key enzyme for the initial hydroxylation of propofol, its higher expression in females would lead to a greater production of 4-hydroxypropofol, the substrate for UGT1A9, and consequently, a higher formation of 4-Hydroxy Propofol 1-O-β-D-Glucuronide. While polymorphisms in CYP2B6 and UGT1A9 did not show a significant impact in some studies focusing on sex differences, the pronounced effect of sex itself on metabolite levels was a consistent finding. researchgate.netnih.gov

| Metabolite | Fold Difference (Women vs. Men) | Potential Mechanism |

|---|---|---|

| 4-hydroxypropofol-1-glucuronide | 2.1-fold higher researchgate.net | Higher CYP2B6 protein content in female livers. researchgate.net |

| Propofol glucuronide | 1.25-fold higher researchgate.net | |

| 4-hydroxypropofol-4-glucuronide | 1.7-fold higher researchgate.net | Enhanced hydroxylation and subsequent glucuronidation. |

Research Methodologies for the Study of 4 Hydroxy Propofol 1 O β D Glucuronide

Analytical Techniques for Detection and Quantification in Biological Matrices

The detection and quantification of 4-Hydroxy Propofol (B549288) 1-O-β-D-Glucuronide in biological matrices such as urine and hair necessitate highly sensitive and specific analytical methods. nih.govnih.govnih.gov The choice of technique is often dictated by the complexity of the sample matrix and the required level of sensitivity.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) stands as a primary and powerful tool for the analysis of 4-Hydroxy Propofol 1-O-β-D-Glucuronide. nih.govnih.gov This technique offers exceptional selectivity and sensitivity, allowing for the accurate measurement of the metabolite even at low concentrations in complex biological fluids. nih.gov In a typical LC-MS/MS method, the sample undergoes chromatographic separation before being introduced into the mass spectrometer for detection. nih.govnih.gov

One reported method for the sensitive analysis of propofol metabolites, including 4-hydroxypropofol 1-glucuronide (1-QG), in urine utilizes a Waters ACQUITY UPLC I-Class (FTN) system coupled with a Xevo® TQD tandem mass spectrometer. nih.gov The chromatographic separation is achieved using a Waters ACQUITY UPLC BEH C18 column with a gradient elution. nih.gov Mass spectrometry is performed in electrospray negative ionization mode. nih.govnih.gov This approach allows for the simultaneous quantification of multiple propofol metabolites. nih.govnih.gov

The table below summarizes typical LC-MS/MS parameters used for the analysis of 4-Hydroxy Propofol 1-O-β-D-Glucuronide and other propofol metabolites in urine. nih.gov

| Parameter | Specification |

| LC System | Waters ACQUITY UPLC I-Class (FTN) |

| Column | Waters ACQUITY UPLC BEH C18, 1.7 µm (2.1 × 50 mm) |

| Column Temperature | 30 °C |

| Mobile Phase A | 1 mM Ammonium fluoride in water |

| Mobile Phase B | 1 mM Ammonium fluoride in methanol |

| Injection Volume | 10 µL |

| MS System | Xevo® TQD Tandem Mass Spectrometer |

| Ionization Mode | Electrospray Negative Ionization |

| Source Temperature | 150 °C |

| Capillary Voltage | 2.4 kV |

High-Performance Liquid Chromatography (HPLC) coupled with fluorescence detection is another established method for the quantification of propofol and its metabolites. researchgate.netnih.gov While mass spectrometry detection is generally more specific, fluorescence detection offers high sensitivity for compounds that are naturally fluorescent or can be derivatized to become fluorescent. Propofol itself is fluorescent, and this property can be exploited for its detection. researchgate.net

For the analysis of propofol in whole blood, an HPLC method with fluorescence detection has been developed using an excitation wavelength of 276 nm and an emission wavelength of 310 nm. researchgate.net The separation is typically performed on a reverse-phase C18 column. researchgate.net While this method is well-established for propofol, its direct application to 4-Hydroxy Propofol 1-O-β-D-Glucuronide would depend on the metabolite's intrinsic fluorescence properties. If the glucuronide itself is not sufficiently fluorescent, derivatization may be required to enhance its detection by this method.

UV spectroscopy can be a useful tool in the initial characterization of metabolites. ijpbs.com While not as specific as mass spectrometry, it can provide information about the presence of chromophores within a molecule. For propofol, UV spectrophotometric methods have been developed for its estimation in bulk and pharmaceutical formulations, with a maximum absorbance observed at around 272 nm in methanol. ijpbs.com

In the context of metabolite characterization, UV spectroscopy can be used in conjunction with HPLC to provide preliminary identification of potential metabolites based on their UV absorbance spectra. nih.gov However, for unambiguous identification and quantification of 4-Hydroxy Propofol 1-O-β-D-Glucuronide in complex biological samples, more specific techniques like LC-MS/MS are generally preferred.

Sample Preparation and Derivatization Strategies for Analysis

Effective sample preparation is a critical step in the analysis of 4-Hydroxy Propofol 1-O-β-D-Glucuronide to remove interfering substances from the biological matrix and to concentrate the analyte. researchgate.net A simple "dilute-and-analyze" approach has been successfully employed for urine samples, where the sample is simply diluted with an internal standard solution before injection into the LC-MS/MS system. nih.govnih.gov For more complex matrices like hair, a methanolic extraction is often used. nih.govnih.govbohrium.com

Derivatization, the chemical modification of an analyte to enhance its analytical properties, is sometimes employed in the analysis of propofol and its metabolites. nih.govbohrium.com For instance, derivatization with 2-fluoro-1-methylpyridinium-p-toluene-sulfonate has been used to improve the detection of propofol by LC-MS/MS. nih.govbohrium.com While not always necessary for the glucuronide metabolite, which can be detected in negative ionization mode, derivatization can be a valuable strategy to improve the sensitivity and chromatographic behavior of certain analytes. nih.govbohrium.com

Application of Stable Isotope Internal Standardization in Quantitative Analysis

The use of stable isotope-labeled internal standards is a cornerstone of accurate and precise quantitative analysis by mass spectrometry. nih.govnih.govacanthusresearch.com In the analysis of 4-Hydroxy Propofol 1-O-β-D-Glucuronide, a stable isotope-labeled analog of the analyte or a related metabolite is added to the sample at a known concentration before sample preparation. nih.gov

Commonly used internal standards include propofol-d17 (B562994) and propofol 1-O-β-D-glucuronide-d17. nih.gov These standards have the same chemical and physical properties as the analyte but a different mass due to the incorporation of heavy isotopes like deuterium. acanthusresearch.commedchemexpress.com By monitoring the ratio of the analyte to the internal standard, any variations in sample preparation, injection volume, and ionization efficiency can be compensated for, leading to highly reliable quantitative results. nih.govnih.gov

Method Validation for Academic Research Studies

The validation of analytical methods is essential to ensure the reliability and accuracy of the obtained results in academic research. nih.govnih.govnih.gov Validation studies for methods analyzing 4-Hydroxy Propofol 1-O-β-D-Glucuronide typically assess several key parameters. nih.govnih.gov

A validated LC-MS/MS method for propofol metabolites in urine demonstrated a linear calibration model from 100 to 10,000 ng/mL. nih.govnih.gov The validation also included assessments of accuracy, precision, selectivity, and stability. nih.govnih.govnih.gov The table below outlines the typical validation parameters and their acceptance criteria for such methods. nih.govnih.govresearchgate.net

| Validation Parameter | Description | Typical Acceptance Criteria |

| Selectivity | The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample. | No significant interfering peaks at the retention time of the analyte. |

| Linearity | The ability of the method to produce results that are directly proportional to the concentration of the analyte within a given range. | Correlation coefficient (r²) of 0.99 or better. researchgate.net |

| Accuracy | The closeness of the measured value to the true value. | Percent bias within ±15% (±20% at the lower limit of quantification). |

| Precision | The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings from a homogeneous sample. | Coefficient of variation (CV) within ±15% (±20% at the lower limit of quantification). |

| Lower Limit of Quantification (LLOQ) | The lowest concentration of an analyte in a sample that can be quantitatively determined with acceptable precision and accuracy. | Signal-to-noise ratio typically ≥ 10. |

| Matrix Effect | The effect of co-eluting, undetected matrix components on the ionization of the analyte. | Within ±20% or compensated for by the internal standard. nih.gov |

| Recovery | The efficiency of the extraction procedure. | Consistent and reproducible across the concentration range. |

| Stability | The chemical stability of the analyte in the biological matrix under specific storage and processing conditions. | Analyte concentration remains within a predefined percentage of the initial concentration. |

Structural Elucidation Techniques

The definitive identification and structural confirmation of metabolites are critical in drug metabolism studies. For 4-Hydroxy Propofol 1-O-β-D-Glucuronide, a phase II metabolite of propofol, advanced spectroscopic techniques are indispensable. Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy and High-Resolution Mass Spectrometry (HRMS) are powerful analytical tools that provide detailed information, enabling the unambiguous elucidation of its chemical structure. In preliminary studies, the three main glucuro-conjugated metabolites of propofol were isolated from urine and characterized using magnetic resonance spectroscopy nih.gov.

Proton NMR spectroscopy is a cornerstone technique for determining the precise structure of organic molecules, including drug metabolites. It provides detailed information about the chemical environment of hydrogen atoms (protons) within a molecule, allowing for the mapping of the carbon-hydrogen framework. For 4-Hydroxy Propofol 1-O-β-D-Glucuronide, ¹H NMR is used to confirm the identity of the aglycone (4-hydroxy propofol), identify the attached glucuronide moiety, and, crucially, determine the exact point of conjugation—in this case, at the 1-O position.

Detailed Research Findings:

The ¹H NMR spectrum of 4-Hydroxy Propofol 1-O-β-D-Glucuronide is expected to display a series of signals corresponding to the distinct protons of the aglycone and the glucuronic acid moiety. Analysis of the chemical shifts (δ), signal multiplicities (e.g., singlet, doublet, triplet), and coupling constants (J) allows for the complete assignment of the structure.

Aromatic Protons: The protons on the phenyl ring of the 4-hydroxy propofol moiety will appear in the aromatic region of the spectrum. Their specific chemical shifts and coupling patterns confirm the substitution pattern on the aromatic ring.

Isopropyl Group Protons: The two isopropyl groups attached to the phenyl ring will produce characteristic signals. A septet for the methine proton (-CH) and a doublet for the six equivalent methyl protons (-CH₃) are anticipated for each group.

Glucuronide Moiety Protons: The protons of the glucuronic acid ring, including the anomeric proton (H-1'), appear at specific chemical shifts. The signal for the anomeric proton is particularly diagnostic. Its chemical shift and coupling constant can confirm the β-anomeric configuration of the glycosidic bond.

Confirmation of Conjugation Site: A downfield shift of the proton attached to the carbon atom involved in the glycosidic linkage, compared to the unconjugated precursor, provides definitive evidence of the site of glucuronidation.

Interactive Data Table: Expected ¹H NMR Signals for 4-Hydroxy Propofol 1-O-β-D-Glucuronide

| Proton Assignment | Expected Chemical Shift (δ, ppm) | Expected Multiplicity | Notes |

| Isopropyl -CH₃ | ~1.2 | Doublet | Signals from the two equivalent isopropyl groups. |

| Isopropyl -CH | ~3.1 - 3.4 | Septet | Methine protons of the isopropyl groups. |

| Glucuronide H-2', H-3', H-4', H-5' | ~3.5 - 4.5 | Multiplets | Protons on the glucuronic acid ring. |

| Glucuronide Anomeric H-1' | ~5.0 - 5.5 | Doublet | Diagnostic for the glucuronide moiety; coupling constant confirms β-linkage. |

| Aromatic Ring Protons | ~6.7 - 7.2 | Multiplets | Protons on the di-substituted phenyl ring. |

Note: The chemical shift values are estimates based on general principles of ¹H NMR and data from structurally similar compounds. Actual experimental values may vary depending on the solvent and other experimental conditions.

High-Resolution Mass Spectrometry, particularly when coupled with liquid chromatography (LC-HRMS), is a highly sensitive and specific technique for the identification and structural characterization of drug metabolites. It provides a highly accurate mass measurement of the parent ion, allowing for the determination of its elemental composition. Furthermore, tandem mass spectrometry (MS/MS) experiments provide fragmentation patterns that serve as a molecular fingerprint, helping to elucidate the structure of the molecule.

Detailed Research Findings:

In the analysis of 4-Hydroxy Propofol 1-O-β-D-Glucuronide, HRMS is used to confirm the molecular formula and to study its fragmentation pathways, which reveals structural details.

Accurate Mass Measurement: The molecular formula of 4-Hydroxy Propofol 1-O-β-D-Glucuronide is C₁₈H₂₆O₈, with a calculated monoisotopic mass of 370.1628 g/mol nih.gov. HRMS analysis would be expected to detect the deprotonated molecule [M-H]⁻ in negative ion mode at an m/z of approximately 369.1555. The high accuracy of the mass measurement allows for the unambiguous confirmation of the elemental composition.

Tandem MS (MS/MS) Fragmentation: Collision-induced dissociation (CID) of the parent ion generates a series of fragment ions. A characteristic fragmentation for glucuronide conjugates is the neutral loss of the glucuronic acid moiety (C₆H₈O₆, mass = 176.0321 Da) nih.gov. This results in the formation of an ion corresponding to the deprotonated aglycone, 4-hydroxy propofol, at an m/z of 193.1234. Further fragmentation of the aglycone, such as the loss of a methyl group (CH₃) or an isopropyl group (C₃H₆), can also be observed, providing further structural confirmation mdpi.comresearchgate.net.

Interactive Data Table: Predicted HRMS Fragmentation of 4-Hydroxy Propofol 1-O-β-D-Glucuronide [M-H]⁻

| Predicted Fragment Ion | Proposed Formula | Calculated m/z | Fragmentation Pathway |

| [M-H]⁻ | C₁₈H₂₅O₈⁻ | 369.1555 | Deprotonated parent molecule |

| [M-H - C₆H₈O₆]⁻ | C₁₂H₁₇O₂⁻ | 193.1234 | Neutral loss of glucuronic acid moiety |

| [M-H - C₆H₈O₆ - CH₃]⁻ | C₁₁H₁₄O₂⁻ | 178.0999 | Loss of a methyl group from the aglycone |

| [M-H - C₆H₈O₆ - C₃H₆]⁻ | C₉H₁₁O₂⁻ | 151.0765 | Loss of a propylene from an isopropyl group of the aglycone |

The combination of accurate mass measurement of the parent ion and the logical fragmentation pattern observed in MS/MS spectra provides compelling evidence for the identification of 4-Hydroxy Propofol 1-O-β-D-Glucuronide in complex biological matrices.

Metabolic Disposition and Research Model Pharmacokinetics of 4 Hydroxy Propofol 1 O β D Glucuronide

Excretion Pathways of Glucuronide Metabolites

The primary route for the elimination of propofol (B549288) and its metabolites from the body is through renal excretion. After undergoing extensive metabolism, the water-soluble glucuronide conjugates, including 4-Hydroxy Propofol 1-O-β-D-Glucuronide, are filtered by the kidneys and subsequently excreted in the urine. mdpi.comiapchem.org Less than 1% of the parent propofol compound is excreted unchanged in the urine. mdpi.com The biotransformation of propofol into these more polar glucuronide metabolites is a critical step that facilitates their efficient removal from the bloodstream and elimination from the body. These metabolites are inactive and their excretion is essential for the termination of the anesthetic effect and the prevention of drug accumulation.

Time-Dependent Urinary Excretion Profiles in Research Studies

Research studies have demonstrated that the urinary excretion of propofol glucuronide metabolites can be detected for an extended period following administration. In several studies, these metabolites were quantifiable in urine for more than 60 hours post-administration. saludcastillayleon.esnih.gov Some research indicates an even longer detection window, with propofol glucuronides being measurable in urine for up to 28 to 30 days in some individuals. nih.gov This prolonged excretion profile is thought to be due to the slow release of propofol from deep tissue compartments, followed by its metabolism and subsequent renal clearance.

| Study Finding | Detection Window | Source |

|---|---|---|

| Detectable in urine for an extended period | > 60 hours | saludcastillayleon.esnih.gov |

| Long-term detection in some individuals | Up to 28-30 days | nih.gov |

Relative Contribution of 4-Hydroxy Propofol 1-O-β-D-Glucuronide to Total Metabolite Clearance

The metabolism of propofol results in several glucuronide conjugates, with propofol glucuronide being the most abundant metabolite found in urine. mdpi.com The hydroxylation of propofol to 4-hydroxypropofol and its subsequent glucuronidation at the 1-O and 4-O positions are also significant metabolic pathways. Studies have indicated that the 1-glucuronide and 4-glucuronide of 2,6-diisopropyl-1,4-quinol (the precursor to 4-hydroxy propofol glucuronides) each account for approximately 20% of the total propofol metabolites.

| Metabolite | Relative Contribution | Source |

|---|---|---|

| Propofol Glucuronide | Major metabolite | mdpi.com |

| 1-Glucuronide of 2,6-diisopropyl-1,4-quinol | ~20% of total metabolites | |

| 4-Glucuronide of 2,6-diisopropyl-1,4-quinol | ~20% of total metabolites |

Physiologically-Based Pharmacokinetic (PBPK) Modeling for Prediction of Metabolite Kinetics in Research Models

Physiologically-based pharmacokinetic (PBPK) models are mathematical tools used to simulate the absorption, distribution, metabolism, and excretion (ADME) of drugs and their metabolites in the body. nih.gov These models are constructed based on physiological parameters (e.g., organ volumes, blood flow rates) and drug-specific properties. While many PBPK models for propofol have focused on the parent drug, there is a growing interest in using these models to predict the pharmacokinetics of its metabolites, including 4-Hydroxy Propofol 1-O-β-D-Glucuronide. saludcastillayleon.esnih.govresearchgate.net

Extrahepatic Metabolism Contribution to 4-Hydroxy Propofol 1-O-β-D-Glucuronide Formation (e.g., kidney, intestine, lung)

While the liver is a major site of drug metabolism, there is substantial evidence for the extrahepatic metabolism of propofol, which contributes to its high clearance rate. The kidneys and the small intestine have been identified as significant sites for the glucuronidation of propofol.

In vitro studies using human tissue microsomes have demonstrated that the kidney has a significant capacity for propofol glucuronidation, with some research suggesting that the maximum rate of this reaction is higher in the kidney than in the liver. The small intestine also contributes to this metabolic process.

The role of the lungs in propofol metabolism is a subject of ongoing research, with some studies suggesting a potential role in its biotransformation, while others have not found significant evidence of pulmonary metabolism. nih.gov

| Organ | Finding | Source |

|---|---|---|

| Kidney | Significant capacity for glucuronidation, potentially higher than the liver. | |

| Small Intestine | Contributes to extrahepatic glucuronidation. | |

| Lungs | Role in metabolism is still under investigation with conflicting findings. | nih.gov |

Biological and Research Significance of 4 Hydroxy Propofol 1 O β D Glucuronide As a Metabolite

Role as an Inactive Metabolite in Detoxification Pathways

Propofol (B549288) undergoes extensive and rapid metabolism in the human body, primarily in the liver, to form water-soluble, inactive compounds that can be easily excreted. nih.gov This biotransformation is a critical detoxification process. The main metabolic pathway involves two key phases. In Phase I, propofol is hydroxylated by cytochrome P450 enzymes, particularly CYP2B6, to form 2,6-diisopropyl-1,4-quinol, also known as 4-hydroxypropofol. nih.gov

Following this initial step, the compound enters Phase II metabolism, where it undergoes conjugation. 4-hydroxypropofol is further metabolized by UDP-glucuronosyltransferase (UGT) enzymes, primarily UGT1A9, which attaches a glucuronic acid moiety to the molecule. nih.govcaymanchem.com This process results in the formation of glucuronide conjugates, including 4-Hydroxy Propofol 1-O-β-D-Glucuronide. nih.gov This glucuronidation step significantly increases the water solubility of the metabolite, facilitating its elimination from the body, predominantly via the urine. nih.gov The formation of 4-Hydroxy Propofol 1-O-β-D-Glucuronide, along with other glucuronidated and sulfated metabolites, represents a key step in the detoxification and clearance of propofol, rendering the parent compound pharmacologically inactive. nih.gov

| Metabolic Step | Parent Compound | Key Enzyme(s) | Resulting Metabolite |

|---|---|---|---|

| Phase I: Hydroxylation | Propofol | Cytochrome P450 (e.g., CYP2B6) | 4-hydroxypropofol (2,6-diisopropyl-1,4-quinol) |

| Phase II: Glucuronidation | 4-hydroxypropofol | UDP-glucuronosyltransferase (UGT1A9) | 4-Hydroxy Propofol 1-O-β-D-Glucuronide |

Potential for Radical Scavenging Activity (observed for its precursor, 4-hydroxypropofol)

The precursor to 4-Hydroxy Propofol 1-O-β-D-Glucuronide, the anesthetic agent propofol (2,6-diisopropylphenol), is recognized for its antioxidant and free radical-scavenging properties. nih.govnih.gov This activity is attributed to its chemical structure, which is similar to the phenolic antioxidant butylated hydroxytoluene (BHT). nih.gov Research has demonstrated that propofol can effectively scavenge various reactive oxygen species (ROS), including superoxide (B77818) radicals and hydrogen peroxide, and inhibit lipid peroxidation. scispace.comresearchgate.net

Studies comparing propofol to known antioxidants have yielded significant findings:

DPPH Radical Scavenging: At a concentration of 50 µg/ml, propofol demonstrated a 77% scavenging effect on the DPPH radical, which was higher than that of BHA (67%), α-tocopherol (69%), and BHT (62%). scispace.com

Superoxide Radical Scavenging: At 25 µg/ml, propofol inhibited superoxide generation by 73.3%, a rate comparable to α-tocopherol (75.4%) and higher than BHA (69.6%). scispace.com

Hydrogen Peroxide Scavenging: Propofol showed strong hydrogen peroxide scavenging activity, with a 25 µg/ml concentration resulting in 78% scavenging. scispace.com

Given that the antioxidant capability of propofol is linked to its phenolic hydroxyl group, it is plausible that its hydroxylated metabolite, 4-hydroxypropofol, also possesses radical scavenging activity. nih.gov The presence of the hydroxyl group is crucial for this function. nih.gov While the glucuronidation process that forms 4-Hydroxy Propofol 1-O-β-D-Glucuronide is a detoxification step, the precursor's inherent antioxidant potential is a significant area of research. nih.gov

| Antioxidant Assay | Propofol Concentration | % Inhibition / Scavenging Activity | Comparison with Standards |

|---|---|---|---|

| DPPH Radical Scavenging | 50 µg/ml | 77% | Higher than BHA, BHT, α-tocopherol |

| Superoxide Radical Scavenging | 25 µg/ml | 73.3% | Higher than BHA, comparable to α-tocopherol |

| Hydrogen Peroxide Scavenging | 25 µg/ml | 78% | Comparable to BHA, BHT, α-tocopherol |

Utilization as a Biochemical Reagent in Glycobiology Research

4-Hydroxy Propofol 1-O-β-D-Glucuronide serves as a specialized biochemical reagent in the field of glycobiology. medchemexpress.comtargetmol.commedchemexpress.com Glycobiology is the study of the structure, synthesis, and biology of glycans (sugars), which are essential components of living organisms. medchemexpress.com This field investigates the role of carbohydrates in biological systems, including their involvement in protein-glycan recognition and enzymatic processes. medchemexpress.comtargetmol.commedchemexpress.com

As a glucuronide conjugate, 4-Hydroxy Propofol 1-O-β-D-Glucuronide is a valuable tool for researchers studying the enzymes and pathways involved in glucuronidation. medchemexpress.comtargetmol.com It can be used in vitro to investigate the activity and specificity of UDP-glucuronosyltransferase (UGT) enzymes, which are central to drug metabolism. caymanchem.com By using this specific metabolite, scientists can explore the biochemical mechanisms of detoxification and the interactions between xenobiotics and the enzymatic machinery of the cell. medchemexpress.commedchemexpress.com

Application as a Reference Standard for Analytical Method Development and Validation in Drug Research

In the field of drug research and forensic toxicology, the accurate quantification of drugs and their metabolites in biological samples is paramount. 4-Hydroxy Propofol 1-O-β-D-Glucuronide is utilized as a reference standard for the development and validation of analytical methods designed to detect and measure propofol metabolism. nih.gov

Bioanalytical method validation ensures that a specific analytical procedure is reliable and suitable for its intended purpose. nih.gov This process involves using a highly purified and well-characterized reference standard of the analyte of interest. nih.gov For instance, when developing a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method to quantify propofol metabolites in hair or urine to monitor for drug abuse, a certified reference standard of 4-Hydroxy Propofol 1-O-β-D-Glucuronide is essential. nih.govscirp.org

The reference standard is used to prepare calibration standards and quality control (QC) samples. nih.gov These samples are crucial for establishing the method's key performance characteristics, including:

Linearity: Defining the concentration range over which the method is accurate.

Accuracy and Precision: Ensuring the measurements are close to the true value and reproducible.

Selectivity: Confirming the method can distinguish the analyte from other components in the biological matrix.

Limit of Quantification (LOQ): Determining the lowest concentration that can be reliably measured. nih.gov

By serving as a benchmark, 4-Hydroxy Propofol 1-O-β-D-Glucuronide enables the creation of robust and validated analytical methods for pharmacokinetic studies and the monitoring of propofol use. nih.govnih.gov

Future Directions in 4 Hydroxy Propofol 1 O β D Glucuronide Research

Advanced Mechanistic Studies of Glucuronidation Enzymes and Their Modulators

The formation of 4-Hydroxy Propofol (B549288) 1-O-β-D-Glucuronide is primarily catalyzed by UDP-glucuronosyltransferase (UGT) enzymes, with UGT1A9 playing a major role. frontiersin.orgnih.gov Future research will focus on elucidating the precise molecular interactions between propofol's hydroxylated metabolite and the active site of UGT1A9. Advanced in vitro studies using recombinant human UGT enzymes can provide a deeper understanding of the enzyme kinetics and substrate specificity. researchgate.net

A significant area of future investigation lies in the modulation of UGT1A9 activity by various co-administered drugs and endogenous substances. nih.gov It is known that certain drugs can either inhibit or induce the activity of UGT enzymes, potentially altering the metabolic profile of propofol and the formation rate of its glucuronide conjugates. nih.govnih.gov For instance, in vitro studies have shown that several drugs, including some commonly used during the perioperative period, can inhibit propofol glucuronidation. nih.gov Understanding these interactions is critical for predicting and preventing adverse drug reactions.

Furthermore, the influence of genetic polymorphisms on UGT1A9 function is a key area of future research. frontiersin.orgnih.gov Variations in the UGT1A9 gene can lead to interindividual differences in enzyme activity, affecting the rate of 4-Hydroxy Propofol 1-O-β-D-Glucuronide formation and potentially influencing a patient's response to propofol. frontiersin.orgnih.gov Identifying these genetic variants and their functional consequences will be instrumental in personalizing anesthesia.

Table 1: Factors Influencing UGT1A9-mediated Glucuronidation

| Factor | Description | Potential Impact on 4-Hydroxy Propofol 1-O-β-D-Glucuronide Formation |

| Genetic Polymorphisms | Variations in the UGT1A9 gene sequence. | Can lead to increased, decreased, or abolished enzyme activity, affecting metabolite levels. frontiersin.orgnih.gov |

| Co-administered Drugs | Other medications a patient is taking. | Can act as inhibitors or inducers of UGT1A9, altering the rate of glucuronidation. nih.govnih.gov |

| Endogenous Substances | Naturally occurring compounds in the body. | Can compete for UGT1A9 binding sites, potentially affecting propofol metabolism. |

| Disease States | Conditions such as liver disease. | Can impair UGT enzyme function, leading to reduced metabolite formation. |

Investigation of Interspecies Extrapolation for Metabolic Pathways and Prediction Modeling

Significant species differences exist in the glucuronidation of propofol, which presents a major challenge in extrapolating preclinical animal data to humans. researchgate.net For example, the specific UGT isoforms responsible for propofol metabolism can vary between species. nih.gov Future research will focus on developing more accurate and reliable methods for interspecies extrapolation to improve the predictive power of preclinical studies.

Physiologically based pharmacokinetic (PBPK) modeling is a promising tool in this regard. nih.govexcli.de PBPK models integrate physiological, biochemical, and physicochemical data to simulate the absorption, distribution, metabolism, and excretion of drugs. nih.gov By incorporating species-specific parameters for UGT enzyme expression and activity, these models can help predict human pharmacokinetic profiles from animal data with greater accuracy. nih.govexcli.de Future advancements in PBPK modeling will likely involve the integration of in vitro metabolic data from human and animal liver microsomes to refine the models.

Computational modeling and in silico approaches will also play a crucial role in predicting the metabolic fate of propofol and its metabolites. researchgate.net These methods can simulate the interaction of 4-hydroxypropofol with different UGT isoforms and predict the likelihood of glucuronide formation. As our understanding of the structural and functional characteristics of UGT enzymes improves, so too will the accuracy of these predictive models.

Table 2: Approaches for Interspecies Extrapolation and Prediction Modeling

| Approach | Description | Application in 4-Hydroxy Propofol 1-O-β-D-Glucuronide Research |

| Physiologically Based Pharmacokinetic (PBPK) Modeling | Mathematical models that simulate drug disposition in the body. | Predicting human pharmacokinetic profiles from animal data by incorporating species-specific metabolic parameters. nih.govexcli.de |

| In Vitro-In Vivo Extrapolation (IVIVE) | Using in vitro data to predict in vivo outcomes. | Scaling up metabolic rates observed in liver microsomes to predict whole-body clearance. |

| Allometric Scaling | A method that relates physiological parameters to body weight across species. | Estimating human pharmacokinetic parameters from data obtained in multiple animal species. nih.gov |

| Computational Docking and Molecular Dynamics | Computer simulations of ligand-protein interactions. | Predicting the binding affinity of 4-hydroxypropofol to different UGT isoforms. researchgate.net |

Development of Novel Analytical Approaches for Comprehensive Metabolite Profiling

A complete understanding of propofol's metabolic fate requires the ability to identify and quantify all of its metabolites, including 4-Hydroxy Propofol 1-O-β-D-Glucuronide. While current analytical techniques such as liquid chromatography-mass spectrometry (LC-MS/MS) are highly sensitive and specific, there is a continuous drive to develop even more advanced methods for comprehensive metabolite profiling. researchgate.netoup.com

Future research will likely focus on the application of high-resolution mass spectrometry (HRMS) and metabolomics platforms. nih.govazolifesciences.com These technologies allow for the untargeted analysis of a wide range of metabolites in biological samples, providing a global snapshot of the metabolic response to propofol administration. nih.govacs.org This can lead to the discovery of novel or previously uncharacterized metabolites.

The development of new sample preparation techniques and derivatization strategies will also be crucial for improving the detection and characterization of glucuronide conjugates. mdpi.com Furthermore, advancements in data processing and analysis software will be essential for managing the large and complex datasets generated by modern analytical instruments. worldpharmatoday.com The integration of multiple analytical platforms, a practice known as multi-omics, may provide a more holistic view of propofol's metabolic pathways and their regulation. researchgate.net

Table 3: Novel Analytical Approaches for Metabolite Profiling

| Technique | Description | Advantages for 4-Hydroxy Propofol 1-O-β-D-Glucuronide Analysis |

| High-Resolution Mass Spectrometry (HRMS) | Provides highly accurate mass measurements. | Enables confident identification of unknown metabolites and differentiation between isomers. nih.govazolifesciences.com |

| Metabolomics | The large-scale study of small molecules within cells, biofluids, tissues, or organisms. | Allows for the simultaneous analysis of a wide range of metabolites, providing a comprehensive view of metabolic pathways. nih.govacs.org |

| Breath Analysis | The analysis of volatile organic compounds in exhaled breath. | A non-invasive method for real-time monitoring of drug metabolism. nih.govfrontiersin.org |

| Advanced Separation Techniques | Techniques such as ultra-high-performance liquid chromatography (UHPLC) and capillary electrophoresis (CE). | Provide improved resolution and faster analysis times compared to conventional HPLC. |

Q & A

Basic Research Questions

Q. What are the primary analytical methods for identifying and quantifying 4-Hydroxy Propofol 1-O-β-D-Glucuronide in biological matrices?

- Methodology : Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard. Use hydrophilic interaction liquid chromatography (HILIC) columns to improve retention of polar glucuronides. Calibrate with certified reference standards (e.g., CAS 114991-25-2) . Validate assays using isotopically labeled internal standards (e.g., deuterated analogs) to correct for matrix effects .

Q. How does 4-Hydroxy Propofol 1-O-β-D-Glucuronide function in propofol metabolism?

- Methodology : Propofol undergoes CYP450-mediated hydroxylation to 4-Hydroxy Propofol, followed by UDP-glucuronosyltransferase (UGT)-mediated conjugation. Use hepatic microsomal assays with UDP-glucuronic acid (UDPGA) cofactor to confirm enzymatic activity. Compare metabolic ratios in human vs. rodent models to assess interspecies differences .

Q. What synthetic routes are used to produce 4-Hydroxy Propofol 1-O-β-D-Glucuronide for research standards?

- Methodology : Chemical synthesis involves regioselective glucuronidation of 4-Hydroxy Propofol using Koenigs-Knorr reaction conditions. Characterize products via nuclear magnetic resonance (NMR) to confirm β-D-configuration and 1-O-linkage. Purity is verified by reverse-phase HPLC (>98%) .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported glucuronidation rates of 4-Hydroxy Propofol across studies?

- Methodology :

- Experimental Design : Standardize incubation conditions (e.g., pH 7.4, 37°C, 1 mM UDPGA) and enzyme sources (e.g., human liver microsomes vs. recombinant UGT isoforms).

- Data Analysis : Apply Michaelis-Menten kinetics to calculate and . Address variability by normalizing to protein content and UGT isoform expression levels (e.g., UGT1A9 dominance) .

- Contradiction Handling : Cross-validate findings using stable isotope tracers to track competing sulfation pathways (e.g., 4-Hydroxy Propofol Sulfate) .

Q. What are the challenges in distinguishing 1-O- and 4-O-glucuronide isomers of 4-Hydroxy Propofol?

- Methodology :

- Chromatographic Separation : Optimize LC gradients using phenyl-hexyl stationary phases to resolve positional isomers.

- Mass Spectrometry : Use high-resolution MS (HRMS) to differentiate fragment ions (e.g., m/z 194.27 for aglycone vs. m/z 370.4 for glucuronide). Confirm with NMR if ambiguity persists .

Q. How do interspecies differences in glucuronidation impact toxicological studies of 4-Hydroxy Propofol metabolites?

- Methodology :

- In Vivo vs. In Vitro : Compare glucuronide/sulfate ratios in human urine (long detection window) vs. rodent plasma (rapid clearance).

- Enzyme Profiling : Use CRISPR-edited cell lines expressing human UGTs to model human-specific metabolism.

- Environmental Relevance : Assess glucuronide stability in wastewater (e.g., β-glucuronidase activity in microbial communities) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.